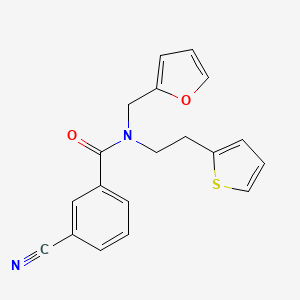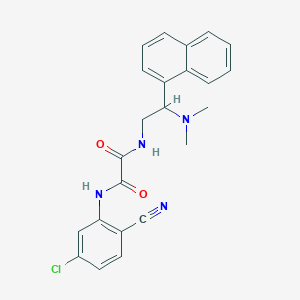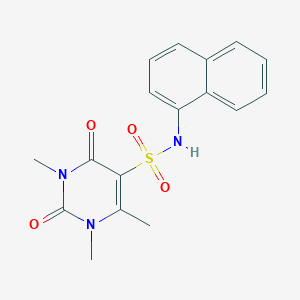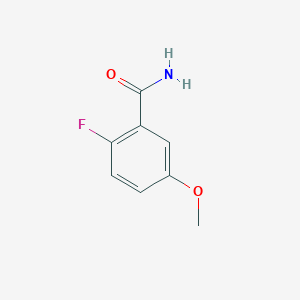![molecular formula C19H18ClN3O3 B2689995 N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251544-36-1](/img/structure/B2689995.png)
N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazolidinone ring, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. One common method starts with the acylation of 3-acetylphenylamine to form an intermediate, which is then reacted with 3-chlorophenyl isocyanate to form the desired imidazolidinone ring. The reaction conditions often include the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The imidazolidinone ring can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes, potentially inhibiting their activity. This inhibition can occur through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the imidazolidinone ring.
3-acetylphenylamine: Contains the acetylphenyl group but lacks the imidazolidinone and chlorophenyl groups.
N-(3-chlorophenyl)imidazolidinone: Contains the imidazolidinone and chlorophenyl groups but lacks the acetylphenyl group.
Uniqueness
N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the acetylphenyl and chlorophenyl groups, along with the imidazolidinone ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-13(24)14-4-2-6-16(10-14)21-18(25)12-22-8-9-23(19(22)26)17-7-3-5-15(20)11-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAZGAFGQGCFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2689915.png)
![Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2689916.png)
![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/new.no-structure.jpg)
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2689921.png)
![methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2689922.png)

![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)



![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2689934.png)
![N-(5-(2-((3-chlorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2689935.png)
